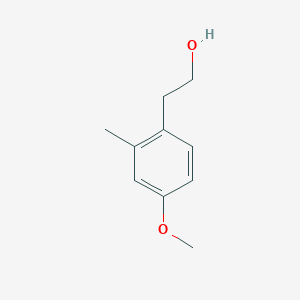

2-(4-Methoxy-2-methylphenyl)ethanol

Description

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECGEKFSBFSXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577814 | |

| Record name | 2-(4-Methoxy-2-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30888-95-0 | |

| Record name | 4-Methoxy-2-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30888-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxy-2-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

2-(4-Methoxy-2-methylphenyl)ethanol has been investigated for its potential therapeutic effects. Its applications in pharmaceuticals include:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. It has been tested for efficacy against pathogens like Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various polymers and resins:

- Polymer Synthesis : The compound can be used to create polyurethanes and polyesters through polycondensation reactions. Its methoxy group enhances the solubility of the resulting polymers, making them suitable for coatings and adhesives .

- Nanocomposites : Incorporating this compound into nanocomposite materials has been explored to improve mechanical properties and thermal stability. The addition of this compound has been shown to enhance the interfacial adhesion between the polymer matrix and nanoparticles .

Agrochemical Applications

The compound's structural features make it a candidate for agrochemical formulations:

- Pesticide Development : Preliminary studies suggest that derivatives of this compound can be synthesized to create more effective pesticides. These derivatives may improve the efficacy of existing agrochemicals by enhancing their bioavailability .

- Herbicide Formulations : Research is ongoing to evaluate the potential of this compound in developing selective herbicides that target specific weed species while minimizing damage to crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at sub-inhibitory concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the use of this compound in synthesizing biodegradable polymers. The study found that incorporating this compound improved the mechanical strength and thermal properties of the resulting material compared to traditional polymer formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their molecular features, and differences:

Key Observations:

The α-phenyl group in 2-(4-Methoxyphenyl)-1-phenylethanol enhances lipophilicity, making it more suitable for hydrophobic applications .

Functional Group Diversity: The epoxy-ether in 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol enables polymerization, a property absent in the target compound . Chiral analogs like (S)-1-(4-Methoxyphenyl)ethanol highlight the role of stereochemistry in biological activity, whereas the target compound lacks a chiral center .

Physicochemical Properties

- Boiling/Melting Points: The ortho-methyl group in this compound likely increases melting point compared to 2-(4-Methoxyphenyl)ethanol due to enhanced crystal packing .

- Solubility : The hydroxyl group confers water solubility, but the ortho-methyl group may reduce polarity relative to unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.